molecular formula C16H15FO2 B017846 Flurbiprofen methyl ester CAS No. 66202-86-6

Flurbiprofen methyl ester

Cat. No. B017846
CAS RN: 66202-86-6
M. Wt: 258.29 g/mol
InChI Key: CPJBKHZROFMSQM-UHFFFAOYSA-N
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Patent
US04226790

Procedure details

Following the procedure of Example 2, the enol ether of the formula ##STR2## is reacted with thallium (lll) acetate in an aqueous acetic acid/hexane mixture at 25° to 50° C. until methyl 2-(2-fluoro-4-biphenylyl)propionate is formed. This ester is isolated from the reaction mixture and hydrolyzed to 2-(2-fluoro-4-biphenylyl)propionic acid (generic name, flurbiprofen) by the described procedure.
[Compound]
Name
enol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic acid hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Tl].C([O-])(=O)C.[F:6][C:7]1[CH:12]=[C:11]([CH:13]([CH3:18])[C:14]([O:16]C)=[O:15])[CH:10]=[CH:9][C:8]=1[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C(O)(=O)C.CCCCCC>[F:6][C:7]1[CH:12]=[C:11]([CH:13]([CH3:18])[C:14]([OH:16])=[O:15])[CH:10]=[CH:9][C:8]=1[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:3.4,^1:0|

Inputs

Step One
Name
enol ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Tl]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)C(C(=O)OC)C)C1=CC=CC=C1
Name
acetic acid hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C(C(=O)O)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04226790

Procedure details

Following the procedure of Example 2, the enol ether of the formula ##STR2## is reacted with thallium (lll) acetate in an aqueous acetic acid/hexane mixture at 25° to 50° C. until methyl 2-(2-fluoro-4-biphenylyl)propionate is formed. This ester is isolated from the reaction mixture and hydrolyzed to 2-(2-fluoro-4-biphenylyl)propionic acid (generic name, flurbiprofen) by the described procedure.
[Compound]
Name
enol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic acid hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Tl].C([O-])(=O)C.[F:6][C:7]1[CH:12]=[C:11]([CH:13]([CH3:18])[C:14]([O:16]C)=[O:15])[CH:10]=[CH:9][C:8]=1[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C(O)(=O)C.CCCCCC>[F:6][C:7]1[CH:12]=[C:11]([CH:13]([CH3:18])[C:14]([OH:16])=[O:15])[CH:10]=[CH:9][C:8]=1[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:3.4,^1:0|

Inputs

Step One
Name
enol ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Tl]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)C(C(=O)OC)C)C1=CC=CC=C1
Name
acetic acid hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C(C(=O)O)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04226790

Procedure details

Following the procedure of Example 2, the enol ether of the formula ##STR2## is reacted with thallium (lll) acetate in an aqueous acetic acid/hexane mixture at 25° to 50° C. until methyl 2-(2-fluoro-4-biphenylyl)propionate is formed. This ester is isolated from the reaction mixture and hydrolyzed to 2-(2-fluoro-4-biphenylyl)propionic acid (generic name, flurbiprofen) by the described procedure.
[Compound]
Name
enol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic acid hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Tl].C([O-])(=O)C.[F:6][C:7]1[CH:12]=[C:11]([CH:13]([CH3:18])[C:14]([O:16]C)=[O:15])[CH:10]=[CH:9][C:8]=1[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C(O)(=O)C.CCCCCC>[F:6][C:7]1[CH:12]=[C:11]([CH:13]([CH3:18])[C:14]([OH:16])=[O:15])[CH:10]=[CH:9][C:8]=1[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:3.4,^1:0|

Inputs

Step One
Name
enol ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Tl]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)C(C(=O)OC)C)C1=CC=CC=C1
Name
acetic acid hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C(C(=O)O)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.